

An In-depth Technical Guide to the Spectral Analysis of 2-Propylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propylcyclopentanone**

Cat. No.: **B073189**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-propylcyclopentanone**, a key intermediate in various chemical syntheses. The document details the expected spectral characteristics based on ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, and outlines detailed experimental protocols for acquiring these data. This guide is intended to be a valuable resource for the identification, characterization, and quality control of **2-propylcyclopentanone** in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: 2-propylcyclopentan-1-one[1]
- Molecular Formula: C₈H₁₄O[1][2]
- Molecular Weight: 126.20 g/mol [1]
- CAS Number: 1193-70-0[1][2]

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for **2-propylcyclopentanone**. This data is essential for structural elucidation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: (Typically 300-500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.25 - 2.05	m	3H	H-2, H-5 (α -CH ₂)
~1.95 - 1.50	m	4H	H-3, H-4 (β , γ -CH ₂)
~1.40 - 1.20	m	4H	Propyl CH ₂
~0.90	t	3H	Propyl CH ₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: (Typically 75-125 MHz)

Chemical Shift (δ) ppm	Assignment
~220	C=O (C-1)
~48	CH (C-2)
~38	CH ₂ (C-5)
~35	Propyl CH ₂
~28	CH ₂ (C-3)
~21	CH ₂ (C-4)
~20	Propyl CH ₂
~14	Propyl CH ₃

Note: Predicted values. SpectraBase indicates the availability of a ^{13}C NMR spectrum for **2-propylcyclopentanone**, though full access may require a subscription.[\[3\]](#)

FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample State: Neat liquid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (Alkyl)
~1745	Strong	C=O stretch (Ketone, 5-membered ring)
~1465	Medium	CH ₂ bend (Scissoring)
~1375	Medium	CH ₃ bend (Symmetric)

Note: PubChem indicates the availability of an FT-IR spectrum for **2-propylcyclopentanone**.
[\[4\]](#)

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Proposed Fragment
126	Moderate	[M] ⁺
98	High	[M - C ₂ H ₄] ⁺
83	High	[M - C ₃ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Note: Fragmentation pattern is predicted based on common fragmentation pathways for alkyl-substituted cyclic ketones. PubChem indicates the availability of a GC-MS spectrum.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Propylcyclopentanone** sample
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2-propylcyclopentanone** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing 0.03% TMS.
 - Ensure the sample is fully dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:

- Insert the NMR tube into the spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and an acquisition time of 2-4 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-250 ppm is typical. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are generally required.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **2-propylcyclopentanone**.

Materials:

- **2-Propylcyclopentanone** sample

- FT-IR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates) or an ATR accessory.
- Volatile solvent (e.g., acetone or isopropanol) for cleaning.

Procedure (Thin Film Method):

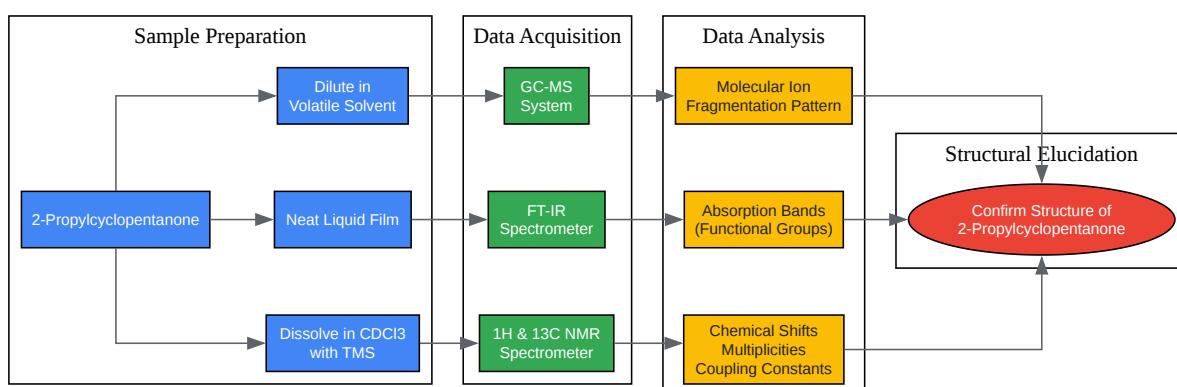
- Sample Preparation:
 - Place a single drop of the neat **2-propylcyclopentanone** liquid onto a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[\[5\]](#)
Ensure no air bubbles are trapped.
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-propylcyclopentanone**, and to assess its purity.

Materials:

- **2-Propylcyclopentanone** sample
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials with caps


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-propylcyclopentanone** (e.g., 100-1000 ppm) in a suitable volatile solvent.
 - Transfer the solution to a GC autosampler vial and cap it.
- Instrument Setup:
 - GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Injection Volume: 1 µL with a split ratio (e.g., 50:1).
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 300.
 - Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.
- Data Acquisition:
 - Inject the sample into the GC-MS system.
 - The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis:
 - Identify the peak corresponding to **2-propylcyclopentanone** in the TIC.
 - Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.
 - Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-propylcyclopentanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **2-propylcyclopentanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resolvemass.ca [resolvemass.ca]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of 2-Propylcyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073189#2-propylcyclopentanone-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com